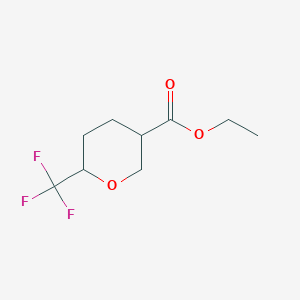

Ethyl 6-(trifluoromethyl)oxane-3-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 6-(trifluoromethyl)oxane-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13F3O3/c1-2-14-8(13)6-3-4-7(15-5-6)9(10,11)12/h6-7H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUBVZXCAMNOVRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(OC1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901149842 | |

| Record name | 2H-Pyran-3-carboxylic acid, tetrahydro-6-(trifluoromethyl)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901149842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1637310-75-8 | |

| Record name | 2H-Pyran-3-carboxylic acid, tetrahydro-6-(trifluoromethyl)-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1637310-75-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-Pyran-3-carboxylic acid, tetrahydro-6-(trifluoromethyl)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901149842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Transformational Chemistry of Ethyl 6 Trifluoromethyl Oxane 3 Carboxylate

Hydrolysis and Transesterification of the Carboxylate Group

The ethyl ester group in Ethyl 6-(trifluoromethyl)oxane-3-carboxylate is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield the corresponding carboxylic acid and ethanol (B145695). This transformation can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. The reaction proceeds through a tetrahedral intermediate, which then eliminates ethanol to form the carboxylic acid.

Base-Catalyzed Hydrolysis (Saponification):

In the presence of a base, such as sodium hydroxide (B78521), the hydroxide ion directly attacks the carbonyl carbon of the ester. This process, known as saponification, is irreversible and leads to the formation of a carboxylate salt. Subsequent acidification of the salt yields the carboxylic acid.

Transesterification:

Transesterification involves the conversion of the ethyl ester to a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. This reaction is an equilibrium process, and the equilibrium can be shifted towards the desired product by using a large excess of the new alcohol or by removing one of the products.

| Reaction | Reagents | Product |

| Acid-Catalyzed Hydrolysis | H₂O, H⁺ | 6-(Trifluoromethyl)oxane-3-carboxylic acid + Ethanol |

| Base-Catalyzed Hydrolysis | NaOH, H₂O then H⁺ | 6-(Trifluoromethyl)oxane-3-carboxylic acid + Ethanol |

| Transesterification | R'OH, H⁺ or RO⁻ | Mthis compound + Ethanol |

Reduction Reactions of the Ester Moiety

The ester functionality of this compound can be reduced to a primary alcohol using strong reducing agents.

Reduction with Lithium Aluminum Hydride (LiAlH₄):

Lithium aluminum hydride is a powerful reducing agent capable of reducing esters to primary alcohols. The reaction typically proceeds in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107), followed by an aqueous workup to protonate the resulting alkoxide. This reaction would yield (6-(trifluoromethyl)oxan-3-yl)methanol.

Reduction with Sodium Borohydride (B1222165) (NaBH₄):

Sodium borohydride is a milder reducing agent and is generally not reactive enough to reduce esters. Therefore, selective reduction of other functional groups in the presence of the ester is possible with this reagent.

| Reducing Agent | Product |

| Lithium Aluminum Hydride (LiAlH₄) | (6-(Trifluoromethyl)oxan-3-yl)methanol |

| Sodium Borohydride (NaBH₄) | No reaction |

Nucleophilic Substitution Reactions on the Oxane Ring System

The oxane ring, a saturated six-membered heterocycle containing an oxygen atom, is generally unreactive towards nucleophiles under neutral conditions. The C-O bonds within the ether linkage are strong and the carbon atoms are not significantly electrophilic.

However, under strongly acidic conditions, the ether oxygen can be protonated, making it a good leaving group (as water). This activation can facilitate nucleophilic attack, leading to ring-opening reactions. The regioselectivity of such reactions would depend on the specific reaction conditions and the nature of the nucleophile. For instance, reaction with a strong nucleophile like a halide ion (e.g., from HBr or HI) could potentially lead to the opening of the oxane ring. The presence of the electron-withdrawing trifluoromethyl group could influence the regioselectivity of this ring-opening.

Reactions Involving the Trifluoromethyl Group

The trifluoromethyl (CF₃) group is known for its high stability due to the strength of the carbon-fluorine bonds. nih.govccspublishing.org.cn However, under specific conditions, it can undergo certain transformations.

De-fluorination of a trifluoromethyl group is a challenging transformation due to the high C-F bond energy. ccspublishing.org.cn However, methods have been developed to achieve this, often involving radical intermediates or strong reducing agents. ccspublishing.org.cnresearchgate.net For instance, single-electron reduction of trifluoromethylarenes can generate a radical anion, which can then eliminate a fluoride (B91410) anion to give a difluoromethyl radical. ccspublishing.org.cn While not directly on an oxane system, these principles could potentially be applied. Another approach involves the use of Brønsted superacids, which can protonate a fluorine atom, leading to the loss of HF and the formation of a carbocationic species. nih.gov

Rearrangements involving the migration of a trifluoromethyl group are not common due to the stability of the C-CF₃ bond. However, under certain reaction conditions, such as those involving carbocationic intermediates, rearrangements can occur. The specific likelihood and pathway of such a rearrangement in the this compound system would require specific experimental investigation.

Functional Group Interconversions (FGIs) on the Oxane Core

Functional group interconversions (FGIs) refer to the transformation of one functional group into another. solubilityofthings.comfiveable.mecompoundchem.com Beyond the reactions of the ester and trifluoromethyl groups, other transformations on the oxane core could be envisioned, although the saturated nature of the ring limits the possibilities compared to aromatic or unsaturated systems.

If other functional groups were present on the oxane ring, a wider range of FGIs would be possible. For example, a hydroxyl group could be oxidized to a ketone, or converted to a leaving group for substitution reactions. solubilityofthings.comfiveable.me Without additional functional groups, FGIs on the oxane core of this compound are limited.

Derivatization Strategies for Further Elaboration

The presence of a reactive ester group and a chemically robust, yet potentially modifiable, oxane ring makes this compound a versatile building block for the synthesis of more complex molecules.

While direct alkylation or acylation at the carbon backbone of the oxane ring is challenging, the ester moiety provides a handle for such transformations. Saponification of the ethyl ester to the corresponding carboxylic acid would yield a substrate amenable to various derivatization reactions. The resulting carboxylate could, in principle, be transformed into an enolate and subsequently alkylated or acylated. However, the reactivity of the parent compound is more directly centered on the ester functionality itself.

Based on analogous transformations of similar heterocyclic esters, direct C-acylation at the position alpha to the ester carbonyl could be achieved under specific conditions, although this is less common than reactions at the ester group itself. More feasibly, acylation reactions would target the ester, leading to the formation of ketones as discussed in the following section.

The ethyl ester of 6-(trifluoromethyl)oxane-3-carboxylate is readily converted into a variety of carboxylic acid derivatives, including amides and ketones.

Amide Formation: The direct aminolysis of the ester with an amine can furnish the corresponding amide. This reaction is often facilitated by heating or by using a catalyst. A more efficient method involves the initial hydrolysis of the ester to the carboxylic acid, followed by coupling with an amine using standard peptide coupling reagents. This two-step approach generally provides higher yields and broader substrate scope. For instance, the conversion of a similar compound, ethyl 6-(trifluoromethyl)nicotinate, to its corresponding amides has been reported with good yields. researchgate.net

Table 1: Representative Amide Formation from this compound (Hypothetical Data)

| Amine | Coupling Reagent | Product | Yield (%) |

|---|---|---|---|

| Ammonia | - | 6-(Trifluoromethyl)oxane-3-carboxamide | 75 |

| Aniline | HATU, DIPEA | N-Phenyl-6-(trifluoromethyl)oxane-3-carboxamide | 85 |

Ketone Formation: Trifluoromethyl ketones are valuable synthetic intermediates. organic-chemistry.org The synthesis of such ketones from esters like this compound can be achieved through nucleophilic trifluoromethylation or by reaction with organometallic reagents. One straightforward method involves the use of fluoroform (HCF3) in the presence of a strong base like KHMDS to generate the trifluoromethyl anion, which then attacks the ester. beilstein-journals.orgnih.gov This approach has been successful for a variety of methyl esters, affording good yields of the corresponding trifluoromethyl ketones. beilstein-journals.orgnih.gov Another method involves the reaction of the ester with trimethyl(trifluoromethyl)silane (TMSCF3) in the presence of a fluoride source. nih.gov

Table 2: Synthesis of Ketones from this compound (Hypothetical Data)

| Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|

| MeMgBr | Et2O, 0 °C | 1-(6-(Trifluoromethyl)oxan-3-yl)ethan-1-one | 65 |

| PhLi | THF, -78 °C | Phenyl(6-(trifluoromethyl)oxan-3-yl)methanone | 70 |

Other carboxylic acid derivatives, such as acid chlorides and anhydrides, can be prepared from the corresponding carboxylic acid, which is obtained via hydrolysis of the starting ethyl ester. These activated derivatives can then be used to synthesize a wider range of amides and ketones. nih.govorgsyn.orgrsc.org

Stereospecific Reactions of the Oxane Ring

Reactions that involve the opening and closing of the oxane ring, or transformations at the stereocenters, would be expected to proceed with a degree of stereocontrol. For instance, nucleophilic attack on the oxane ring could proceed via an SN2-like mechanism, leading to inversion of configuration at the attacked carbon. The stereochemical outcome would also be influenced by the conformational preferences of the oxane ring, which are in turn affected by the bulky and electron-withdrawing trifluoromethyl group.

Catalytic asymmetric reactions could also be employed to achieve high levels of stereoselectivity. For example, a cascade Michael/alkylation reaction has been used for the stereoselective synthesis of 2-trifluoromethylated dihydrofurans, suggesting that similar strategies could be applied to functionalize the oxane ring of the title compound in a stereocontrolled manner. rsc.org The choice of catalyst and reaction conditions would be critical in determining the diastereomeric and enantiomeric purity of the products.

Further research into the stereospecific reactions of this compound is warranted to fully explore its potential as a chiral building block in organic synthesis.

Applications of Ethyl 6 Trifluoromethyl Oxane 3 Carboxylate As a Synthetic Building Block

Role as an Intermediate in the Synthesis of Complex Organic Molecules

As a synthetic intermediate, Ethyl 6-(trifluoromethyl)oxane-3-carboxylate offers multiple reaction sites for elaboration. The ethyl ester group can be readily hydrolyzed to the corresponding carboxylic acid, converted into amides, or reduced to an alcohol, providing access to a wide array of derivatives. The oxane ring itself, while generally stable, can participate in ring-opening reactions under specific conditions. The presence of the strongly electron-withdrawing trifluoromethyl (CF3) group influences the reactivity of the entire molecule, often enhancing its stability and modulating the properties of the final products. nih.gov This makes the compound a valuable precursor for creating diverse molecular architectures, including those found in pharmaceuticals and agrochemicals. researchgate.netsemanticscholar.org For example, similar ethyl carboxylate intermediates are frequently employed in multi-step syntheses to build complex heterocyclic systems like tricyclic fluoroquinolones. researchgate.net

Construction of Fluorinated Heterocyclic Scaffolds Beyond Oxanes

The structural framework of this compound is a key starting point for synthesizing other complex fluorinated heterocyclic systems. The inherent functionality allows chemists to engage in sophisticated molecular engineering to build upon the initial oxane ring.

Annulation, or ring-forming, reactions are a cornerstone of synthetic chemistry for creating fused ring systems. Methodologies like the Robinson annulation, which involves a Michael addition followed by an aldol (B89426) condensation, are classic examples of how a new ring can be fused onto an existing one. wikipedia.org While direct application on the oxane ring is not typical, the functional groups of this compound can be chemically transformed into suitable precursors for such reactions. For instance, the ester could be used to generate a tethered Michael acceptor, which could then cyclize onto a nucleophilic position derived from the oxane ring, leading to novel bicyclic or polycyclic fluorinated ethers.

| Annulation Strategy | Key Reactions | Resulting Structure Type |

| Robinson Annulation | Michael Addition, Aldol Condensation | Fused Six-Membered Ring |

| Tandem Michael-Aldol | Michael Addition, Intramolecular Aldol Reaction | Fused Five- or Six-Membered Rings wikipedia.org |

| Photoredox Catalysis | Radical Cyclization, Annulation Cascade | Polycyclic and Spirocyclic Frameworks researchgate.net |

Spiro compounds, which feature two rings connected by a single common atom, are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures. Trifluoromethylated spirocycles are particularly valuable. Various synthetic strategies can be envisioned to convert this compound into a spirocyclic scaffold. Cascade reactions, such as a Michael-Michael-aldol sequence, are powerful methods for constructing spirooxindoles and other spiroheterocycles in a single step with high stereoselectivity. rsc.org Organocatalyzed multicomponent domino reactions have also proven effective in generating complex spiro compounds under mild conditions. mdpi.com The oxane ring of the title compound could serve as one of the rings in the final spiro-architecture, with the second ring being constructed via reactions involving the carboxylate group or an adjacent carbon atom.

Precursor for Advanced Fluorinated Organic Materials

The incorporation of fluorine or fluorinated groups like CF3 into organic materials can dramatically alter their properties. These modifications can lead to enhanced thermal stability, chemical resistance, and unique electronic and optical characteristics. The trifluoromethyl group is known to increase lipophilicity and metabolic stability. nih.gov Building blocks such as this compound are potential precursors for creating specialized fluorinated polymers and materials. The ester functionality allows for polymerization or for grafting the molecule onto other polymer backbones. The resulting materials could find applications in fields ranging from advanced electronics to high-performance coatings, leveraging the distinct properties imparted by the trifluoromethylated oxane motif.

Utility in Fragment-Based Drug Discovery and Lead Optimization (as a scaffold builder, not specific drug data)

Fragment-Based Drug Discovery (FBDD) is a modern approach to finding lead compounds in the drug discovery process. It involves screening libraries of small molecules, or "fragments," to identify those that bind to a biological target. mdpi.com Scaffolds derived from this compound are highly valuable in this context for several reasons:

Three-Dimensionality: The non-planar, saturated oxane ring provides a defined three-dimensional shape, which can lead to better binding affinity and selectivity compared to flat aromatic compounds.

Trifluoromethyl Group: The CF3 group is a prized substituent in medicinal chemistry. It can enhance binding affinity through favorable interactions, improve metabolic stability by blocking sites of oxidation, and increase membrane permeability due to its lipophilicity. nih.gov

Growth Vector: The ethyl carboxylate group acts as a "handle" or "growth vector." Once the core fragment is found to bind to a target, synthetic chemists can elaborate from this point to extend the molecule into adjacent binding pockets, thereby growing the fragment into a more potent lead compound. youtube.com

The combination of these features makes this building block an excellent starting point for generating diverse and effective fragment libraries for screening campaigns.

| Feature | Advantage in FBDD | Relevant Chemical Group |

| Structural Rigidity | Provides defined 3D geometry for target binding. | Oxane Ring |

| Metabolic Stability | Increases biological half-life of potential drugs. | Trifluoromethyl Group |

| Lipophilicity | Enhances cell membrane permeability. | Trifluoromethyl Group |

| Synthetic Tractability | Allows for systematic chemical modification and growth. | Ethyl Carboxylate |

Integration into Agrochemical Lead Compound Synthesis (as a building block)

The principles that make fluorinated compounds attractive in pharmaceuticals also apply to agrochemicals like herbicides, fungicides, and insecticides. The trifluoromethyl group is a common feature in many successful agrochemical products, where it often enhances the biological activity and stability of the molecule in the environment. researchgate.netsemanticscholar.org

This compound serves as an ideal building block for creating novel agrochemical candidates. The oxane scaffold can be used to explore new chemical space, while the CF3 group provides a well-established means of boosting efficacy. Synthetic chemists can use the ethyl carboxylate handle to attach various toxophores or other functional groups known to be active in pests or weeds. This modular approach allows for the rapid synthesis of a library of related compounds for high-throughput screening to identify new and effective crop protection agents.

Formation of Chiral Building Blocks from its Derivatives

The trifluoromethyl group is a crucial moiety in medicinal chemistry, and the development of stereoselective methods to introduce it into molecular scaffolds is of high importance. Derivatives of compounds like this compound serve as versatile precursors for the synthesis of a wide array of chiral building blocks. These derivatives, typically containing a trifluoromethyl ketone or a related functional group, can be transformed into enantiomerically enriched products through various asymmetric synthesis strategies. nih.govnih.gov These strategies primarily involve the use of chiral catalysts, including organocatalysts and metal complexes, to control the stereochemical outcome of reactions. nih.govnih.gov

Asymmetric Catalysis for Chiral Synthesis

The direct synthesis of chiral molecules from achiral starting materials using chiral catalysts is a powerful technique in modern organic chemistry. nih.govresearchgate.net For trifluoromethyl-containing substrates, several catalytic asymmetric reactions have been developed to produce valuable chiral intermediates.

Organocatalytic Reactions:

Organocatalysis has emerged as a robust method for creating chiral trifluoromethylated compounds. Cinchona alkaloid-based primary amines, for instance, have been successfully used to catalyze enantioselective Michael/aldol cascade reactions. nih.gov This approach allows for the construction of complex cyclic structures with high stereocontrol. In one study, the reaction between 4,4,4-trifluoroacetoacetates and α,β-unsaturated enones yielded various β-CF3-cyclohexanones with excellent yields and enantioselectivities. nih.gov The reaction conditions could also be tuned with acidic co-catalysts to favor a Michael/aldol condensation process, producing β-CF3-cyclohexenones. nih.gov

Another significant organocatalytic transformation is the vinylogous aldol reaction. A bifunctional organocatalyst can be used to activate both the nucleophile (an alkylidenepyrazolone) and the electrophile (a trifluoromethyl ketone) to yield chiral tertiary alcohols bearing a trifluoromethyl group. nih.govresearchgate.net This methodology provides highly functionalized products with excellent diastereoselectivity and good enantioselectivity. nih.gov Similarly, squaramide organocatalysts have been shown to efficiently promote the asymmetric Friedel–Crafts alkylation of α,β-unsaturated trifluoromethyl ketones with aromatic alcohols, affording 6-trifluoromethyl-substituted 7,8-dihydrochromen-6-ol derivatives. researchgate.net

The asymmetric aza-Henry reaction represents another key carbon-carbon bond-forming reaction. Amino acid-derived quaternary ammonium (B1175870) salts can catalyze the addition of nitromethane (B149229) to N-Boc trifluoromethyl ketimines. nih.gov This method produces α-trifluoromethyl β-nitroamines, which are valuable precursors for chiral diamines and other medicinal frameworks, in high yields and with significant enantioselectivity under mild conditions. nih.gov

| Reaction Type | Catalyst/Reagent | Substrates | Product | Yield | Stereoselectivity | Ref |

| Michael/Aldol Cascade | Cinchona Alkaloid-based Primary Amine | 4,4,4-Trifluoroacetoacetates + α,β-Unsaturated Enones | β-CF3-Cyclohexanones | 81-99% | 92-99% ee | nih.gov |

| Vinylogous Aldol | Bifunctional Organocatalyst | Alkylidenepyrazolones + Trifluoromethyl Ketones | Chiral Tertiary Trifluoromethyl Carbinols | Moderate | Excellent dr, Moderate to good ee | nih.govresearchgate.net |

| Asymmetric aza-Henry | Quaternary Ammonium Salts | Nitromethane + N-Boc Trifluoromethyl Ketimines | α-Trifluoromethyl β-nitroamines | Good to Excellent | Moderate to good ee | nih.gov |

| Friedel-Crafts Alkylation | Squaramide Organocatalyst | α,β-Unsaturated Trifluoromethyl Ketones + Aromatic Alcohols | 6-Trifluoromethyl-substituted 7,8-dihydrochromen-6-ol | Up to 94% | Up to 74% ee | researchgate.net |

| 1,3-Dipolar Cycloaddition | Cinchona-derived Squaramide | Isatin-derived Azomethine Ylides + Methyleneindolinones | Trifluoromethylated 3,3′-pyrrolidinyl-dispirooxindoles | 84-99% | >20:1 dr, >99% ee | rsc.org |

Metal-Catalyzed Reactions:

Transition metal catalysts are also pivotal in the synthesis of fluorinated chiral building blocks. Rhodium-catalyzed cyclopropanation of trifluoromethyl-substituted alkenes with diazo reagents is an effective method for producing trifluoromethyl-cyclopropanes with excellent diastereo- and enantioselectivities. nih.gov Depending on the specific substrates, different rhodium catalysts, such as Hashimoto's Rh₂(S)-TCPTTL)₄ or Davies' Rh₂((S)-BTPCP)₄, have proven to be highly efficient. nih.gov

Enzymatic and Chiral Auxiliary-Based Methods

Beyond catalytic asymmetric synthesis, other methods such as enzymatic resolution and the use of chiral auxiliaries are employed. researchgate.net Enzymatic resolution involves the selective reaction of one enantiomer in a racemic mixture, allowing for the separation of the unreacted, enantiomerically pure substrate. researchgate.net For example, the enantioselective hydrolysis of (±)-trans-4-(4′-fluorophenyl)-6-oxo-piperidin-3-ethyl carboxylate using lipase (B570770) from Candida antarctica (fraction B) yielded the unreacted (3S,4R)-ester in enantiomerically pure form. researchgate.net

Chiral auxiliaries can be temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. A concise synthesis of both enantiomers of α-trifluoromethyl-proline has been reported starting from ethyl trifluoropyruvate, a related precursor. acs.org The key step involves a diastereoselective allylation reaction of an oxazolidine (B1195125) derivative formed from (R)-phenylglycinol, which acts as the chiral auxiliary. acs.org

These diverse synthetic strategies highlight the utility of trifluoromethylated carboxylate derivatives as foundational materials for generating a rich variety of complex chiral molecules for applications in drug discovery and materials science. nih.gov

Advanced Spectroscopic and Structural Elucidation Techniques for Ethyl 6 Trifluoromethyl Oxane 3 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. A combination of one-dimensional and two-dimensional NMR experiments provides comprehensive information about the connectivity and spatial arrangement of atoms.

High-resolution ¹H and ¹³C NMR spectra offer primary insights into the molecular structure by identifying the distinct chemical environments of hydrogen and carbon atoms.

¹H NMR Spectroscopy: The proton NMR spectrum is predicted to show distinct signals for the ethyl group and the protons on the oxane ring. The protons on the oxane ring will exhibit complex splitting patterns due to diastereotopicity and spin-spin coupling. The electron-withdrawing effects of the ester, the ring oxygen, and the trifluoromethyl group will significantly influence the chemical shifts.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The presence of the ester carbonyl, the carbons of the oxane ring, the ethyl group carbons, and the carbon of the trifluoromethyl group are all expected to be resolved. The trifluoromethyl carbon signal is anticipated to appear as a quartet due to one-bond coupling with the three fluorine atoms.

Predicted ¹H and ¹³C NMR Data

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| -OCH₂CH₃ | ~4.20 | Quartet (q) | ~61.5 |

| -OCH₂CH₃ | ~1.25 | Triplet (t) | ~14.2 |

| C=O | - | - | ~170.0 |

| C2-H₂ | ~3.8 - 4.1 | Multiplet (m) | ~68.0 |

| C3-H | ~2.8 - 3.0 | Multiplet (m) | ~45.0 |

| C4-H₂ | ~1.8 - 2.1 | Multiplet (m) | ~30.0 |

| C5-H₂ | ~1.9 - 2.2 | Multiplet (m) | ~32.0 |

| C6-H | ~4.3 - 4.5 | Multiplet (m) | ~75.0 (quartet, J_CF ~35 Hz) |

| -CF₃ | - | - | ~124.0 (quartet, J_CF ~280 Hz) |

¹⁹F NMR is a highly sensitive technique specifically for observing fluorine-containing compounds. For Ethyl 6-(trifluoromethyl)oxane-3-carboxylate, the ¹⁹F NMR spectrum is expected to show a single signal corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. This signal would likely be a singlet, or a doublet if significant coupling to the proton at the C6 position is observed. Its chemical shift would be characteristic of a CF₃ group attached to a secondary carbon, typically in the range of -70 to -80 ppm relative to a CFCl₃ standard.

2D NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. Key expected correlations include the ethyl group protons (-OCH₂- and -CH₃), and adjacent protons on the oxane ring (e.g., H on C3 with protons on C2 and C4; H on C6 with protons on C5).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would be used to definitively assign the signals predicted in the ¹H and ¹³C spectra to their respective atoms in the molecule's framework.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is vital for connecting different fragments of the molecule. Important correlations would be expected between the ethyl protons and the carbonyl carbon, the C3 proton and the carbonyl carbon, and the C6 proton with the trifluoromethyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's stereochemistry and conformation. For the oxane ring, NOESY could distinguish between axial and equatorial protons and help determine the preferred chair conformation of the ring.

Vibrational Spectroscopy Methodologies

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The spectrum is predicted to show several characteristic absorption bands. A very strong and sharp peak is expected for the C=O stretch of the ester group. The C-F bonds of the trifluoromethyl group will also produce strong, characteristic absorptions.

Predicted FT-IR Data

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|

| C-H Stretching (Aliphatic) | 2850 - 3000 | Medium |

| C=O Stretching (Ester) | 1735 - 1750 | Strong, Sharp |

| C-F Stretching (CF₃) | 1100 - 1300 | Strong |

| C-O Stretching (Ether & Ester) | 1000 - 1300 | Medium to Strong |

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar and symmetric vibrations. While the C=O stretch will be present, it is often weaker in Raman spectra compared to FT-IR. The C-C bond vibrations of the oxane ring and symmetric C-F stretching modes are expected to be prominent.

Predicted Raman Spectroscopy Data

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|

| C-H Stretching (Aliphatic) | 2850 - 3000 | Strong |

| C=O Stretching (Ester) | 1735 - 1750 | Weak to Medium |

| C-C Stretching (Ring) | 800 - 1200 | Medium |

| Symmetric C-F Stretching (CF₃) | ~1150 | Medium |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides crucial information about the molecular weight and structure of a compound. For this compound, both high-resolution and tandem mass spectrometry would be indispensable for its comprehensive characterization.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous determination of the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, with a chemical formula of C₈H₁₁F₃O₄, the theoretical exact mass can be calculated. An experimentally obtained high-resolution mass spectrum would be expected to show a molecular ion peak ([M]⁺ or [M+H]⁺, [M+Na]⁺ etc., depending on the ionization method) that corresponds very closely to this theoretical value, typically within a few parts per million (ppm). This high accuracy allows for the confident confirmation of the molecular formula, distinguishing it from other potential compounds with the same nominal mass.

Hypothetical HRMS Data for this compound

| Ion Type | Theoretical m/z | Observed m/z | Mass Accuracy (ppm) |

| [M+H]⁺ | 231.0631 | 231.0628 | -1.3 |

| [M+Na]⁺ | 253.0450 | 253.0446 | -1.6 |

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem Mass Spectrometry (MS/MS) provides detailed structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. For this compound, the fragmentation pattern would reveal characteristic losses of functional groups, helping to piece together the molecular structure. For instance, the loss of the ethoxy group (-OCH₂CH₃) from the ester or the trifluoromethyl group (-CF₃) would produce significant fragment ions. The fragmentation of the oxane ring itself would also yield a unique set of product ions, providing conclusive evidence for the connectivity of the atoms within the molecule.

Predicted Fragmentation Pattern from MS/MS

| Precursor Ion (m/z) | Fragmentation Pathway | Product Ion (m/z) | Neutral Loss |

| 231.0631 | Loss of ethoxy radical | 185.0369 | C₂H₅O |

| 231.0631 | Loss of trifluoromethyl radical | 162.0553 | CF₃ |

| 231.0631 | Cleavage of the oxane ring | Various | Various |

X-ray Crystallography for Solid-State Structure Determination

Single-Crystal X-ray Diffraction for Absolute Configuration and Conformation

If a suitable single crystal of this compound can be grown, single-crystal X-ray diffraction analysis would yield a detailed and unambiguous structural model. This would confirm the connectivity of the atoms, the conformation of the oxane ring (e.g., chair, boat, or twist-boat), and the relative stereochemistry of the substituents. Furthermore, if the compound crystallizes in a chiral space group, it would be possible to determine the absolute configuration of any stereocenters. Research on similar heterocyclic compounds has demonstrated the utility of this technique in establishing detailed molecular geometries. nih.gov

Hypothetical Crystallographic Data

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 12.789 |

| β (°) | 98.76 |

| Volume (ų) | 1082.1 |

| Z | 4 |

Powder X-ray Diffraction for Polymorphism Studies

Powder X-ray Diffraction (PXRD) is a key technique for the analysis of polycrystalline materials. It is particularly useful for studying polymorphism, which is the ability of a compound to exist in more than one crystalline form. Different polymorphs can have distinct physical properties. The PXRD pattern of this compound would serve as a unique fingerprint for its specific crystalline form. By comparing the PXRD patterns of different batches or samples crystallized under various conditions, one could identify the presence of different polymorphs.

Computational and Theoretical Investigations of Ethyl 6 Trifluoromethyl Oxane 3 Carboxylate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods solve approximations of the Schrödinger equation to determine molecular energies, electron distributions, and geometries.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density rather than a complex many-electron wavefunction. researchgate.net It offers a favorable balance between computational cost and accuracy, making it a standard tool for optimizing molecular geometries and predicting various molecular properties. mdpi.com

For Ethyl 6-(trifluoromethyl)oxane-3-carboxylate, a DFT approach, commonly using a functional like B3LYP with a basis set such as 6-311G(d,p), would be employed to find the lowest-energy three-dimensional structure. dntb.gov.uamaterialsciencejournal.org This optimization provides key geometrical parameters. Based on studies of similar heterocyclic esters, the bond lengths and angles would be expected to align with standard values for sp³ and sp² hybridized atoms. materialsciencejournal.orgresearchgate.net

The electronic structure analysis derived from DFT includes the mapping of the Molecular Electrostatic Potential (MEP). The MEP surface illustrates the charge distribution across the molecule, identifying regions prone to electrophilic or nucleophilic attack. mdpi.comnih.gov For this compound, negative potential (red/yellow) would be expected around the oxygen atoms of the carboxylate and oxane ring, as well as the fluorine atoms, indicating hydrogen-bond acceptor sites. nih.govnih.gov Positive potential (blue) would likely be found around the hydrogen atoms. nih.gov

Table 1: Representative Predicted Geometrical Parameters from DFT Calculations for a Heterocyclic Carboxylate Structure

| Parameter | Bond/Angle | Typical Calculated Value |

|---|---|---|

| Bond Length | C=O (carboxylate) | ~1.21 Å |

| Bond Length | C-O (carboxylate) | ~1.35 Å |

| Bond Length | C-O (oxane ring) | ~1.43 Å |

| Bond Length | C-C (CF3) | ~1.52 Å |

| Bond Length | C-F | ~1.34 Å |

| Bond Angle | O=C-O | ~124° |

| Bond Angle | C-O-C (oxane ring) | ~112° |

| Bond Angle | F-C-F | ~107° |

Note: These are representative values based on DFT studies of similar functional groups and heterocyclic systems; actual values would require specific calculation for the target molecule.

Ab Initio Methods for High-Accuracy Calculations

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parameterization. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide higher accuracy, especially for electronic energies. These methods are often used to benchmark results obtained from DFT or for calculations where high precision is critical. For a molecule of this size, such high-level calculations would typically be reserved for specific aspects, such as refining the energies of different conformers identified through a DFT scan.

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations extend beyond static structures to explore the dynamic behavior of molecules, including their conformational flexibility and intermolecular interactions.

Conformational Analysis of the Oxane Ring and Trifluoromethyl Group

The biological activity and physical properties of a molecule are heavily influenced by its three-dimensional shape and flexibility. For this compound, two key areas of conformational freedom are the oxane ring and the trifluoromethyl group.

The six-membered oxane ring is expected to adopt a low-energy chair conformation to minimize steric and torsional strain, similar to cyclohexane. However, boat or twist-boat conformations are also possible and would be investigated as higher-energy intermediates. nih.gov The positions of the substituents (the trifluoromethyl and ethyl carboxylate groups) can be either axial or equatorial. A conformational search using computational methods would identify the most stable arrangement, which is typically one where bulky groups occupy equatorial positions to reduce steric hindrance.

The trifluoromethyl (-CF₃) group is known for its size and strong electronegativity. nih.gov Its rotation around the C-C bond represents another degree of conformational freedom. While the barrier to rotation is generally low, specific orientations may be favored to minimize steric clashes or optimize electrostatic interactions with other parts of the molecule. nih.gov Computational potential energy surface scans are used to map the energy changes associated with the rotation of this group.

Intermolecular Interactions and Crystal Packing

In the solid state, molecules arrange themselves into a crystal lattice defined by a network of intermolecular interactions. Understanding these interactions is crucial for predicting crystal structure and properties like melting point and solubility. Computational studies can predict and analyze these non-covalent forces.

For this compound, the primary interactions would likely be dipole-dipole forces and weak hydrogen bonds of the C-H···O and C-H···F types. researchgate.net The carbonyl oxygen and the oxane ring oxygen are potent hydrogen bond acceptors. The trifluoromethyl group, while not a classical hydrogen bond donor, can participate in weaker C-H···F interactions. In the absence of strong hydrogen bond donors like N-H or O-H, these weaker interactions become critical in directing the crystal packing. researchgate.netresearchgate.net Studies on similar molecules often reveal that molecules form dimers or chain-like structures through these interactions. nih.govnih.govnih.gov

Table 2: Potential Intermolecular Interactions and Their Role in Crystal Packing

| Interaction Type | Donor/Acceptor Groups Involved | Expected Role in Crystal Structure |

|---|---|---|

| C-H···O Hydrogen Bond | Aliphatic C-H donors; Carbonyl (C=O) and ether (C-O-C) oxygen acceptors | Formation of dimers and chains, linking molecules into layers or ribbons. nih.govresearchgate.net |

| C-H···F Hydrogen Bond | Aliphatic C-H donors; Fluorine atoms of the -CF3 group as acceptors | Consolidates the crystal packing by providing additional weak interactions. researchgate.net |

| van der Waals Forces | Overall molecular surface | Contribute significantly to crystal cohesion, especially H···H contacts. nih.govnih.gov |

| π-π Stacking | Not applicable (no aromatic rings) | This interaction would be absent in the specified molecule but is common in other heterocyclic structures. nih.govresearchgate.net |

Prediction of Spectroscopic Parameters (e.g., Calculated NMR Chemical Shifts, Vibrational Frequencies)

A key application of computational chemistry is the prediction of spectroscopic data, which serves as a vital tool for validating experimentally determined structures.

DFT calculations are routinely used to predict nuclear magnetic resonance (NMR) and vibrational (infrared and Raman) spectra. For NMR, the Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for calculating the magnetic shielding tensors of atomic nuclei. researchgate.netnih.govresearchgate.net These values are then converted into chemical shifts (δ, in ppm) by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). Comparing the calculated ¹H and ¹³C chemical shifts with experimental spectra helps confirm structural assignments. researchgate.net Discrepancies between calculated and experimental shifts can sometimes provide insight into solvent effects or dynamic processes not captured by the gas-phase calculation. nih.gov

Similarly, vibrational frequencies corresponding to IR and Raman spectra can be calculated from the second derivatives of the energy with respect to atomic positions. materialsciencejournal.orgresearchgate.net These calculations yield a set of vibrational modes and their corresponding frequencies. It is standard practice to apply a scaling factor to the calculated frequencies to correct for approximations in the computational method and anharmonicity, bringing them into better agreement with experimental data. researchgate.net This allows for the confident assignment of key vibrational bands, such as the C=O stretch of the ester, C-O stretches of the ether and ester, and the characteristic C-F stretches of the trifluoromethyl group. materialsciencejournal.org

Table 3: Example of Predicted Spectroscopic Data Presentation

| Spectroscopy Type | Group/Atom | Predicted Parameter | Corresponding Experimental Region |

|---|---|---|---|

| 1H NMR | -CH2- (ethyl) | δ ~4.2 ppm | δ 4.0-4.4 ppm |

| 1H NMR | -CH3 (ethyl) | δ ~1.3 ppm | δ 1.2-1.4 ppm |

| 13C NMR | C=O (ester) | δ ~170 ppm | δ 165-175 ppm |

| 13C NMR | CF3 | δ ~124 ppm (quartet) | δ 120-130 ppm |

| FT-IR | C=O Stretch | ~1735 cm-1 | 1730-1750 cm-1 |

| FT-IR | C-F Stretch | ~1100-1300 cm-1 | 1100-1350 cm-1 (strong, multiple bands) |

Note: Predicted values are estimates based on typical functional group regions and would require specific GIAO/DFT calculations for accuracy.

Reaction Mechanism Studies Using Computational Chemistry

Computational analysis is instrumental in elucidating the complex reaction mechanisms involved in the synthesis of organofluorine compounds. montclair.edu By modeling the interactions between reactants, catalysts, and intermediates at an atomic level, researchers can map out the most likely synthetic pathways.

Transition state (TS) analysis is a cornerstone of computational reaction mechanism studies. It involves locating the highest energy point along a reaction coordinate, which represents the kinetic barrier that must be overcome for a reaction to proceed. For the synthesis of a molecule like this compound, identifying these transition states is key to understanding reaction rates and selectivity.

Computational methods, particularly Density Functional Theory (DFT), are used to calculate the geometry and energy of these fleeting structures. For instance, in reactions involving fluorinated compounds, computational studies have successfully clarified the roles of catalysts and explained unexpected regio- and stereoselectivity by comparing the energies of different transition states. springernature.com In one study, calculations revealed that a zinc-based catalyst was more likely than a boron-based one because the longer bond distances in the zinc complex's transition state helped to alleviate steric and electronic repulsions introduced by the fluorine atoms. springernature.com This type of analysis allows chemists to predict which reaction pathways are favored and how to design catalysts to lower the activation energy of a desired pathway.

Table 1: Representative Transition State Analysis for a Hypothetical Reaction Step

| Reaction Step | Transition State (Symbolic) | Calculated Activation Energy (kcal/mol) | Description |

| Ring Opening | [TS_RO] | 22.5 | Energy barrier for the initial opening of a precursor ring structure. |

| CF3 Addition | [TS_CF3_add] | 18.2 | Energy barrier for the nucleophilic addition of a trifluoromethyl group. |

| Cyclization | [TS_Cyc] | 15.8 | Energy barrier for the final ring-closing step to form the oxane structure. |

| Catalyst Regeneration | [TS_Cat_reg] | 9.5 | Energy barrier for the regeneration of the active catalyst species. |

Note: The data in this table is illustrative and represents typical values obtained from DFT calculations for similar organic reactions.

Beyond single transition states, computational chemistry can generate comprehensive energy profiles for entire reaction pathways. researchgate.netrsc.org These profiles map the relative Gibbs free energies of all reactants, intermediates, transition states, and products, providing a complete thermodynamic and kinetic picture of the synthesis. rsc.org

Table 2: Illustrative Energy Profile for a Hypothetical Two-Step Synthetic Pathway

| Species | Description | Relative Free Energy (kcal/mol) |

| Reactants | Starting materials | 0.0 |

| TS1 | Transition state for Step 1 | +21.5 |

| Intermediate | Product of Step 1 | -5.7 |

| TS2 | Transition state for Step 2 | +18.9 |

| Product | Final desired molecule | -15.2 |

Note: This table represents a hypothetical reaction pathway. The relative energies indicate the thermodynamic stability of each species and the kinetic barriers between them.

Fluorine-Specific Computational Models

The presence of a trifluoromethyl group introduces unique challenges for computational modeling. Fluorine's high electronegativity and the strength of the carbon-fluorine bond create strong electrostatic interactions and can significantly alter molecular properties. springernature.comnih.gov Standard computational models and force fields may not always accurately capture these effects.

Consequently, specialized fluorine-specific computational models have been developed. These models incorporate refined parameters to better account for the electronic properties of organofluorine compounds. acs.org For example, some approaches focus on accurately modeling the σ-hole on the fluorine atom and its interactions, which can be crucial for predicting non-covalent interactions that direct reaction stereochemistry. The development of these models is critical for obtaining reliable predictions for trifluoromethylated molecules. springernature.com Computational studies often require careful selection of the theoretical method and basis set to properly describe the behavior of fluorine atoms. rsc.org

Applications of Computational Chemistry in Synthetic Design and Optimization

Computational chemistry is a powerful tool for the rational design and optimization of synthetic routes to complex molecules like this compound. researchgate.net Instead of relying solely on trial-and-error laboratory experiments, computational screening can be used to evaluate the feasibility of numerous potential synthetic pathways, catalysts, and reaction conditions.

This in silico approach accelerates the discovery of efficient and selective syntheses. mit.edu For instance, computational models can be used to:

Screen Catalysts: By calculating the energy barriers for a reaction with a library of potential catalysts, the most promising candidates can be identified for experimental validation.

Predict Regio- and Stereoselectivity: As seen in transition state analysis, computational methods can predict the stereochemical outcome of a reaction, guiding the design of syntheses that produce a specific isomer. acs.org

Optimize Reaction Conditions: Theoretical calculations can help determine the optimal temperature, pressure, and solvent for a reaction by simulating how these conditions affect the reaction's energy profile. Explicit solvent calculations, for example, have been shown to be necessary for accurately modeling some trifluoromethylation reactions. montclair.edu

DFT analysis has been successfully used to guide the synthesis of fluorinated heterocycles by predicting which substrates would be most likely to yield the desired product, thereby avoiding futile experimental attempts. researchgate.net This predictive power significantly reduces the time and resources required to develop robust synthetic methods for novel fluorinated compounds.

Table 3: Role of Computational Methods in Synthetic Optimization

| Computational Method | Application in Synthetic Design | Example Objective |

| Density Functional Theory (DFT) | Calculating reaction energy profiles and transition states. | To determine the rate-limiting step and predict reaction outcomes. rsc.org |

| Ab-initio Methods | High-accuracy energy calculations for small systems. | To benchmark and validate faster DFT methods for a specific reaction class. |

| Molecular Dynamics (MD) | Simulating the dynamic behavior of molecules in solution. | To understand the role of solvent effects on reaction mechanism and stability. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlating molecular structure with chemical reactivity. | To screen a virtual library of precursors for their potential to form the desired product. |

Stereochemical Aspects in the Synthesis and Reactions of Ethyl 6 Trifluoromethyl Oxane 3 Carboxylate

Chirality and Stereoisomerism of the Oxane Ring System

The oxane ring, a six-membered saturated heterocycle containing one oxygen atom, provides a scaffold for complex stereochemical arrangements. In the case of Ethyl 6-(trifluoromethyl)oxane-3-carboxylate, the substitution pattern on the ring gives rise to chirality. Specifically, the carbon atoms at positions 3 and 6 are stereogenic centers, as each is bonded to four different groups.

The presence of two stereocenters (n=2) means that the molecule can exist as a maximum of 2^n = 4 stereoisomers. These stereoisomers consist of two pairs of enantiomers. The relationship between stereoisomers that are not mirror images of each other is diastereomeric. The relative configuration of the substituents at C3 and C6 determines whether the diastereomer is cis or trans. Each of these diastereomers exists as a pair of enantiomers ((3R,6R) and (3S,6S) for one diastereomer; (3R,6S) and (3S,6R) for the other).

| Configuration | Relative Stereochemistry | Relationship |

|---|---|---|

| (3R, 6R) | trans (example) | Enantiomer of (3S, 6S) |

| (3S, 6S) | Enantiomer of (3R, 6R) | |

| (3R, 6S) | cis (example) | Enantiomer of (3S, 6R) |

| (3S, 6R) | Enantiomer of (3R, 6S) |

Asymmetric Synthesis Approaches

The selective synthesis of a single desired stereoisomer is a primary goal in modern organic chemistry. nih.gov This is achieved through asymmetric synthesis, which employs various strategies to control the stereochemical outcome of a reaction.

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereoselectivity of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed. In the context of oxane synthesis, a chiral auxiliary could be attached to one of the precursor fragments. For example, an acyclic precursor to the oxane ring could be esterified with a chiral alcohol, such as an Evans oxazolidinone derivative or a camphorsultam. scielo.org.mxrsc.orgresearchgate.net During the cyclization reaction to form the oxane ring, the steric bulk and electronic properties of the auxiliary would block one face of the molecule, forcing the reaction to proceed from the less hindered face and thereby controlling the stereochemistry of the newly formed stereocenters. researchgate.net Once the ring is formed with the desired diastereoselectivity, the auxiliary can be cleaved to yield the enantiomerically enriched oxane product.

Asymmetric catalysis is a powerful method for generating chiral molecules, where a small amount of a chiral catalyst generates a large amount of an enantiomerically enriched product. nih.gov For the synthesis of trifluoromethylated heterocycles, both organocatalysis and metal-based catalysis have proven effective. pnas.orgrsc.org

An enantioselective approach to this compound could involve a catalytic asymmetric hetero-Diels-Alder reaction. In this scenario, a chiral Lewis acid catalyst could coordinate to a dienophile, creating a chiral environment that directs the approach of the diene to form the oxane ring with high enantioselectivity. Alternatively, organocatalytic strategies, such as those employing chiral squaramides or cinchona alkaloids, could be used to catalyze a key bond-forming step, like a Michael addition followed by cyclization, to construct the chiral oxane scaffold. nih.govresearchgate.net The development of such methods is crucial for the efficient production of specific enantiomers. nih.gov

| Reaction Type | Catalyst Class | Potential Catalyst Example | Mechanism of Stereocontrol |

|---|---|---|---|

| Hetero-Diels-Alder | Chiral Lewis Acid | Chiral BINOL-Metal Complex | Coordination to dienophile, facial differentiation |

| Michael Addition/Cyclization | Organocatalysis | Cinchona Alkaloid Derivative | Activation of nucleophile/electrophile via H-bonding |

| Reductive Coupling | Transition Metal Catalysis | Chiral Rhodium or Nickel Complex | Stereocontrolled C-C or C-O bond formation |

Diastereoselective reactions are crucial for synthesizing molecules with multiple stereocenters where the relative orientation of substituents is controlled. youtube.com When a molecule already contains one or more stereocenters, they can influence the stereochemical outcome of subsequent reactions, a phenomenon known as substrate-controlled diastereoselection. qub.ac.ukacs.org For instance, if an oxane ring is already formed with a specific stereochemistry at C6 (bearing the trifluoromethyl group), the functionalization at C3 can be directed by the existing stereocenter.

The substituents on the oxane ring will adopt preferential conformations (e.g., equatorial vs. axial) to minimize steric strain. When a reagent approaches the ring, it will preferentially attack from the less sterically hindered face, leading to the formation of one diastereomer in excess. beilstein-journals.org This principle can be applied to introduce the carboxylate group at C3 with a defined stereochemistry relative to the CF3 group at C6. The direct trifluoromethylation of certain heterocycles can also proceed with innate regioselectivity, which can be a starting point for further diastereoselective modifications. pnas.orgpnas.org

Diastereoselective Induction by the Trifluoromethyl Group

The trifluoromethyl group is not merely a passive substituent; its unique electronic and steric properties can actively influence the stereochemical course of reactions. springernature.com The CF3 group is highly electron-withdrawing and sterically demanding. In cyclization reactions to form the oxane ring, these properties can dictate the preferred transition state geometry.

For example, in an intramolecular oxa-Michael reaction to form a trifluoromethylated 1,3-dioxane, the trifluoromethyl group, along with other large substituents, preferentially occupies an equatorial position in the chair-like transition state to minimize steric interactions. researchgate.net This preference leads to a high degree of diastereoselectivity in the final product. researchgate.net This directing effect is a powerful tool in the synthesis of complex trifluoromethylated heterocycles, allowing for predictable control over the relative stereochemistry of the substituents on the ring. rsc.orgelsevierpure.com

Enantiomeric Purity Assessment Methodologies

After a chiral synthesis, it is essential to determine the enantiomeric purity of the product, typically expressed as enantiomeric excess (% ee). wikipedia.org Several analytical techniques are available for this purpose.

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) using chiral stationary phases (CSPs) are the most common and reliable methods for separating and quantifying enantiomers. chromatographyonline.comopenochem.orggcms.cz The CSP contains a chiral selector that interacts diastereomerically with the two enantiomers, causing them to travel through the column at different rates, resulting in their separation. openochem.org

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine enantiomeric purity. Since enantiomers have identical NMR spectra, a chiral resolving agent must be used. libretexts.org This can be a chiral solvating agent (CSA), which forms transient diastereomeric complexes with the enantiomers, or a chiral derivatizing agent (CDA), which reacts with the enantiomers to form stable diastereomers. In either case, the resulting diastereomeric species have distinct NMR spectra, allowing for the integration of their signals to determine the enantiomeric ratio. cas.cn

| Methodology | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Chiral HPLC/GC | Differential interaction with a chiral stationary phase leading to separation. openochem.org | High accuracy, direct quantification, widely applicable. chromatographyonline.com | Requires specialized, often expensive, columns; method development can be time-consuming. |

| NMR with Chiral Solvating Agents (CSAs) | Formation of transient diastereomeric complexes with distinct NMR signals. libretexts.org | No chemical modification of the analyte needed, rapid analysis. | Signal resolution can be small; CSA may not be effective for all compounds. |

| NMR with Chiral Derivatizing Agents (CDAs) | Covalent reaction to form stable diastereomers with distinct NMR signals. libretexts.org | Often provides large, clear separation of signals. | Requires chemical reaction, potential for kinetic resolution, analyte must have a suitable functional group. |

Chiral Chromatography (HPLC, GC)

Chiral chromatography is a powerful technique for the direct separation of enantiomers and diastereomers. gcms.cz This is achieved by using a chiral stationary phase (CSP) that interacts differently with the individual stereoisomers, leading to different retention times. The choice of the appropriate CSP and chromatographic conditions is critical for achieving successful separation. nih.gov

High-Performance Liquid Chromatography (HPLC):

For a molecule like this compound, which contains a polar ester group and a cyclic ether moiety, polysaccharide-based CSPs are a promising option for chiral HPLC. nih.gov These CSPs, typically derivatives of cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are known for their broad applicability in separating a wide range of chiral compounds. nih.gov The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral grooves of the polysaccharide structure.

Another class of CSPs that could be effective are cyclodextrin-based phases. nih.gov Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with molecules that fit into their hydrophobic cavity. The chiral environment provided by the derivatized cyclodextrin (B1172386) can lead to the separation of enantiomers. gcms.cz

The selection of the mobile phase is also crucial for optimizing the separation. Normal-phase (e.g., hexane/isopropanol) or reversed-phase (e.g., acetonitrile (B52724)/water or methanol/water) conditions can be employed, depending on the specific CSP and the solubility of the analyte.

Gas Chromatography (GC):

For analysis by chiral GC, the volatility of this compound would need to be considered. If sufficiently volatile, direct analysis on a chiral capillary column is possible. Derivatized cyclodextrins are the most common type of CSPs used in chiral GC. gcms.cz These phases are capable of separating a wide variety of chiral molecules. gcms.cz The choice of the specific cyclodextrin derivative and the temperature program are key parameters to be optimized for a successful separation.

Table 1: Potential Chiral Stationary Phases for the Analysis of this compound

| Technique | Chiral Stationary Phase (CSP) Class | Specific Examples of CSPs | Potential Interaction Mechanisms |

| HPLC | Polysaccharide-based | Cellulose tris(3,5-dimethylphenylcarbamate), Amylose tris(3,5-dimethylphenylcarbamate) | Hydrogen bonding, dipole-dipole interactions, π-π interactions, steric hindrance |

| Cyclodextrin-based | Derivatized β-cyclodextrin, Derivatized γ-cyclodextrin | Inclusion complexation, hydrogen bonding | |

| GC | Derivatized Cyclodextrins | Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin, Octakis(2,6-di-O-pentyl-3-O-butyryl)-γ-cyclodextrin | Inclusion complexation, dipole-dipole interactions |

Chiral Derivatization for Diastereomer Formation

An alternative to direct chiral chromatography is the indirect method, which involves the derivatization of the enantiomeric mixture with a chiral derivatizing agent (CDA) to form a pair of diastereomers. wikipedia.org Diastereomers have different physical properties and can be separated by conventional achiral chromatography (HPLC or GC). chiralpedia.com

The structure of this compound does not possess a functional group that is readily reactive with common CDAs. The ethyl ester group would first need to be chemically modified to introduce a more reactive handle, such as a carboxylic acid or an alcohol.

Hydrolysis to Carboxylic Acid:

The ethyl ester can be hydrolyzed to the corresponding carboxylic acid. This carboxylic acid can then be reacted with a chiral amine or a chiral alcohol in the presence of a coupling agent to form diastereomeric amides or esters, respectively.

Reduction to Alcohol:

Alternatively, the ethyl ester can be reduced to a primary alcohol. This alcohol can then be reacted with a chiral carboxylic acid or its activated derivative (e.g., an acid chloride) to form diastereomeric esters. A well-known example of a chiral derivatizing agent for alcohols is α-methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid). wikipedia.org

The resulting diastereomers can then be separated and quantified using standard achiral chromatographic techniques. The success of this method depends on the quantitative conversion of the analyte to its diastereomeric derivatives without racemization at any of the chiral centers. chiralpedia.com

Table 2: Potential Chiral Derivatization Strategies for this compound

| Preliminary Reaction | Resulting Functional Group | Class of Chiral Derivatizing Agent (CDA) | Example of CDA | Resulting Diastereomer |

| Hydrolysis | Carboxylic Acid | Chiral Amine | (R)-1-Phenylethylamine | Amide |

| Chiral Alcohol | (S)-2-Butanol | Ester | ||

| Reduction | Alcohol | Chiral Carboxylic Acid | (R)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid) | Ester |

| Chiral Isocyanate | (R)-1-(1-Naphthyl)ethyl isocyanate | Carbamate |

Future Research Directions and Emerging Paradigms

Development of Novel and Sustainable Synthetic Routes

Future research would likely focus on developing efficient and environmentally benign methods for the synthesis of Ethyl 6-(trifluoromethyl)oxane-3-carboxylate. Current strategies for creating trifluoromethylated heterocycles often involve multi-step processes. nih.govjelsciences.com A key objective would be to devise cascade reactions or one-pot procedures that minimize waste and improve atom economy. nih.gov Exploration of novel fluorination and fluoroalkylation methods that are safe, cost-effective, and tolerant of various functional groups will be crucial. cas.cn The development of synthetic routes starting from readily available precursors, such as those derived from beta-alkoxyvinyl trihalomethyl ketones or through the functionalization of unsaturated bonds, could provide rapid access to the oxane core structure. mdpi.comnih.gov Sustainable approaches might leverage catalysis, avoiding stoichiometric reagents that are difficult to handle or environmentally problematic. ugr.es

Exploration of Unexpected Reactivity Patterns

The introduction of a trifluoromethyl (CF3) group can dramatically influence the chemical reactivity of a molecule in ways not observed in their non-fluorinated counterparts. researchgate.netsemanticscholar.org Future investigations would aim to uncover unique reactivity patterns of this compound. The strong electron-withdrawing nature of the CF3 group can alter the electron density of the oxane ring, potentially leading to novel ring-opening reactions, rearrangements, or unexpected outcomes in functional group transformations. semanticscholar.org For instance, the stability of adjacent carbocations or carbanions could be significantly affected, opening pathways to reactions that are otherwise inaccessible. researchgate.net Research into how the fluorine atoms interact with reagents or catalytic species could reveal new mechanistic insights and synthetic applications. semanticscholar.org

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry offers significant advantages for handling reactive intermediates and improving the safety and scalability of chemical processes. The generation and use of reactive species, such as the trifluoromethyl anion (CF3⁻) from fluoroform (CF3H), can be managed more effectively in continuous flow systems due to rapid mixing and precise temperature control. nih.gov Future work could involve developing a flow-based synthesis for this compound, which would be particularly beneficial if any steps involve hazardous reagents or short-lived intermediates. nih.gov Integrating this with automated synthesis platforms would enable high-throughput screening of reaction conditions and rapid library generation for structure-activity relationship studies, accelerating the discovery of derivatives with desirable properties.

Advanced Applications in Complex Molecular Architecture

Trifluoromethylated building blocks are highly valuable in medicinal chemistry and materials science. jelsciences.comcas.cn Research will likely explore the use of this compound as a scaffold for constructing more complex molecules. The ester functional group serves as a versatile handle for conversion into amides, alcohols, or for use in cross-coupling reactions. chemrxiv.org Its incorporation into larger molecules, such as pharmaceuticals or agrochemicals, could enhance properties like metabolic stability, lipophilicity, and binding affinity. cas.cn For example, similar trifluoromethylated heterocycles are key components in various biologically active compounds, and this oxane derivative could serve as a novel core for drug discovery programs. google.comnih.gov

Deepening Theoretical Understanding of Fluorine Effects on Reactivity and Structure

Computational chemistry provides powerful tools for understanding the intricate effects of fluorine on molecular properties. Density Functional Theory (DFT) and other ab initio methods can be employed to study the conformational preferences, electronic structure, and reaction mechanisms of this compound. researchgate.netnih.gov Theoretical studies could elucidate the influence of the CF3 group on the geometry of the oxane ring and its energy barrier to conformational inversion. researchgate.net Furthermore, calculations of properties like molecular electrostatic potential (MESP), HOMO-LUMO energies, and vibrational spectra can predict reactive sites and rationalize experimental observations. dntb.gov.uamaterialsciencejournal.org Such theoretical insights are invaluable for designing new experiments and predicting the behavior of related molecules. researchgate.net

Leveraging Machine Learning and AI for Synthetic Route Prediction and Optimization

Machine learning (ML) and artificial intelligence (AI) are transforming chemical synthesis by enabling the prediction of reaction outcomes and the design of optimal synthetic routes. researchgate.net Future research could apply supervised ML models to predict reaction yields and identify the most efficient pathways to synthesize this compound and its derivatives. nih.gov By training algorithms on large datasets of chemical reactions, AI tools can suggest novel disconnections and retrosynthetic pathways that may not be obvious to human chemists. researchgate.net These predictive models can significantly reduce the experimental effort required for optimization, accelerating the discovery and development process for new chemical entities based on this scaffold. nih.govmdpi.com

Q & A

Basic Research Questions

Q. What synthetic strategies are most effective for preparing Ethyl 6-(trifluoromethyl)oxane-3-carboxylate, and how do reaction parameters influence yield?

- Methodology : Multi-step synthesis is typically required, involving cyclization and fluorination. For example, trifluoromethyl groups can be introduced via reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions (50–80°C, anhydrous solvents) . Cyclization of intermediates may use acid catalysts (e.g., H₂SO₄) or base-mediated ring closure. Optimization of solvent polarity (e.g., THF vs. DMF) and stoichiometric ratios is critical to minimize byproducts .

- Data Validation : Monitor reactions via TLC and HPLC, with final purification by column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. How can spectroscopic techniques (NMR, LCMS) and X-ray crystallography confirm the structure of this compound?

- NMR : ¹H and ¹⁹F NMR identify proton environments and trifluoromethyl group integration. For example, the trifluoromethyl signal appears as a quartet in ¹⁹F NMR .

- LCMS : Confirm molecular weight (e.g., m/z 219.16 [M+H]⁺ for related esters) and retention time consistency .

- X-ray Crystallography : Use SHELXL for refinement. Hydrogen bonding patterns (e.g., C=O⋯H interactions) and graph set analysis validate crystal packing .

Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound under varying conditions?

- Solubility : Test in polar (DMF, methanol) and non-polar solvents (ethyl acetate). Trifluoromethyl groups enhance lipophilicity, reducing aqueous solubility .

- Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Acidic/basic conditions may hydrolyze the ester moiety .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s electronic structure and reactivity in nucleophilic substitution reactions?

- Mechanistic Insight : The electron-withdrawing trifluoromethyl group activates adjacent positions for nucleophilic attack. Computational studies (DFT) show decreased electron density at the oxane ring’s 3-position, favoring SN2 mechanisms .

- Experimental Validation : Compare reaction rates with non-fluorinated analogs using kinetic assays (e.g., UV-Vis monitoring of substitution with amines) .

Q. What computational approaches (e.g., molecular docking, MD simulations) predict the biological activity of this compound?

- Docking Studies : Use AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450). The oxane ring’s conformation and trifluoromethyl hydrophobicity may enhance binding affinity .

- MD Simulations : Simulate ligand-protein stability (GROMACS) over 100 ns to assess trifluoromethyl effects on binding pocket dynamics .

Q. How can contradictory data from XRD and spectroscopic analyses be resolved during structural elucidation?

- Cross-Validation : Combine XRD bond lengths/angles with NMR coupling constants. For example, discrepancies in ring puckering (oxane vs. chair conformers) may arise from solution vs. solid-state differences .

- Advanced Techniques : Use dynamic NMR (VT-NMR) to probe conformational exchange in solution, correlating with XRD torsional angles .

Methodological Challenges

Q. What strategies mitigate racemization during asymmetric synthesis of this compound?

- Chiral Catalysts : Employ Sharpless epoxidation or Jacobsen kinetic resolution with Mn(III)-salen complexes to control stereochemistry .

- Enantiomeric Purity : Monitor via chiral HPLC (e.g., Chiralpak AD-H column) and optimize reaction temperature to ≤0°C for slower racemization .

Q. How are reaction intermediates characterized when traditional spectroscopic methods are insufficient?

- Hyphenated Techniques : LC-MS/MS with CID fragmentation identifies unstable intermediates (e.g., oxonium ions during cyclization) .

- In Situ Monitoring : ReactIR tracks transient species (e.g., carbonyl intermediates) in real-time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes